molecular formula C18H20ClN3O3S B2573001 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-2-yl)benzamide CAS No. 890594-50-0

3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-2-yl)benzamide

Cat. No.: B2573001
CAS No.: 890594-50-0
M. Wt: 393.89
InChI Key: WUBGBCFAPAFLAM-UHFFFAOYSA-N
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Description

3-(Azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-2-yl)benzamide (CAS 890594-50-0) is a synthetic small molecule with a molecular weight of 393.9 g/mol and the molecular formula C18H20ClN3O3S . This benzamide derivative features a seven-membered azepane ring connected via a sulfonyl linker to a chlorinated benzamide scaffold that is functionalized with a pyridin-2-yl group. This structural motif places it within a class of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives that have been identified in research as potent inhibitors of Carbonic Anhydrase IX (CAIX), a enzyme overexpression in various tumors that plays a significant role in tumor development and progression . The primary research value of this compound lies in its potential as a investigative tool in oncology research, particularly in studying the role of CAIX in cancer cell proliferation and survival . Mechanism of action studies suggest that related compounds in this class exhibit strong coordination with the catalytic Zn2+ ion in the CAIX active site, facilitated by the sulfonamide group, while simultaneously engaging in hydrophobic interactions with a hydrophobic pocket via the azepane ring and π-stacking interactions of the aryl ring with an aromatic protein surface . Researchers utilize this compound in vitro to explore structure-activity relationships and to develop novel therapeutic strategies against hypoxic tumors, which frequently overexpress the CAIX target. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle all compounds with appropriate personal protective equipment.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-chloro-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c19-15-9-8-14(18(23)21-17-7-3-4-10-20-17)13-16(15)26(24,25)22-11-5-1-2-6-12-22/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBGBCFAPAFLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with 2-aminopyridine to yield 4-chloro-N-(pyridin-2-yl)benzamide.

    Introduction of the Azepane Sulfonyl Group: The azepane sulfonyl group can be introduced by reacting the benzamide intermediate with azepane-1-sulfonyl chloride under basic conditions, such as in the presence of triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-2-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzamide core can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions.

    Cyclization Reactions: The azepane ring can undergo cyclization reactions under certain conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the chlorine atom with an amine would yield a corresponding amine derivative of the benzamide.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Sulfonyl/Sulfonamide Group Amide Substituent Chlorine Position Key Applications Structural Insights
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-2-yl)benzamide Azepane-1-sulfonyl Pyridin-2-yl 4-position Undisclosed Balanced lipophilicity; potential CNS activity
Indapamide Aminosulfonyl Indole derivative 4-position Diuretic Carbonic anhydrase inhibition
Zarilamid None Cyanoethoxymethyl 4-position Pesticide High electrophilicity for agrochemical use
4-(azepan-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide Azepane-1-sulfonyl Thiophene-thiazole 4-position Undisclosed Enhanced metal-binding capacity

Research Implications

  • Pharmacological Potential: The target compound’s azepane-sulfonyl group may improve metabolic stability over Indapamide’s aminosulfonyl, reducing renal excretion rates.
  • Synthetic Feasibility : Compared to complex heterocycles (e.g., Example 53 in ), the target compound’s simpler structure offers scalability advantages .

Biological Activity

3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-2-yl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features several key structural components:

  • Azepane Ring : A seven-membered nitrogen-containing ring.
  • Sulfonyl Group : Enhances solubility and bioactivity.
  • Chloro-substituted Benzamide : Contributes to the compound's reactivity.
  • Pyridine Moiety : Often associated with biological activity.

The synthesis typically involves multiple steps starting from 4-chlorobenzoic acid, leading to the formation of the benzamide core followed by the introduction of the azepane sulfonyl group through reactions with azepane-1-sulfonyl chloride under basic conditions.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act by:

  • Inhibiting Enzymatic Activity : It can bind to enzymes involved in critical cellular processes, potentially leading to anticancer effects by disrupting cell proliferation pathways.
  • Modulating Receptor Activity : The compound may interact with various receptors, influencing signaling pathways that regulate cell growth and survival.

Anticancer Activity

Recent studies have highlighted the potential of this compound as a PLK4 (Polo-like kinase 4) inhibitor, which plays a crucial role in centriole duplication and cell cycle regulation. Inhibition of PLK4 can lead to reduced proliferation in cancer cells, particularly those with mutations in the p53 pathway .

A detailed analysis demonstrated that treatment with PLK4 inhibitors like this compound resulted in:

  • Cell Cycle Arrest : Cancer cells showed a significant arrest in the G1 phase upon treatment, indicating effective disruption of normal cell cycle progression.
  • Apoptotic Induction : Increased markers of apoptosis were observed in treated cancer cell lines, suggesting that the compound can trigger programmed cell death pathways .

Antimicrobial Properties

In addition to its anticancer potential, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that it exhibits notable efficacy against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
4-chloro-N-(pyridin-2-yl)benzamideLacks azepane sulfonyl groupLimited activity
3-(azepan-1-ylsulfonyl)benzamideLacks chloro and pyridinyl groupsModerate activity
N-(pyridin-2-yl)benzamideLacks both chlorine and azepane sulfonyl groupsMinimal activity

The presence of the azepane sulfonyl group and chlorine atom enhances the compound's biological activities compared to its analogs.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated a dose-dependent reduction in viability following treatment with the compound, correlating with increased apoptosis markers.
  • Antimicrobial Efficacy Testing : In vitro tests revealed that the compound effectively inhibited growth in Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

Q & A

Basic: What synthetic routes are employed to prepare 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-2-yl)benzamide, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Chlorination of the benzamide core at the 4-position using reagents like POCl₃ or SOCl₂ under anhydrous conditions .
  • Step 2: Sulfonylation at the 3-position using azepane-1-sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to activate the electrophilic sulfur center .
  • Step 3: Coupling the pyridin-2-ylamine group via an amide bond formation, often employing coupling agents like HATU or EDCI in DMF or DCM .
    Optimization: Temperature (0–60°C), solvent polarity, and stoichiometry of reagents are critical. For example, excess sulfonyl chloride (1.2–1.5 eq) improves yield, while slow addition minimizes side reactions .

Basic: Which analytical techniques are essential for characterizing this compound, and what structural insights do they provide?

Methodological Answer:

  • ¹H/¹³C NMR: Confirms substituent positions (e.g., pyridine protons at δ 8.3–8.7 ppm; azepane methylenes as multiplet clusters) .
  • LC-MS/HPLC: Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 424.3) .
  • FT-IR: Identifies key functional groups (amide C=O stretch ~1650 cm⁻¹; sulfonyl S=O ~1350–1150 cm⁻¹) .
  • X-ray Crystallography (if crystalline): Resolves 3D conformation, critical for docking studies .

Basic: What preliminary biological assays are recommended to screen this compound for pharmacological activity?

Methodological Answer:

  • In vitro kinase assays: Test inhibition of targets like TGF-β or JAK-STAT pathways, given structural analogs (e.g., GW788388) show activity in these pathways .
  • Cellular viability assays (MTT/XTT): Assess cytotoxicity in cancer cell lines (e.g., HCT-116 or HEK293) at 1–100 µM doses .
  • Receptor binding studies: Use fluorescence polarization or SPR to measure affinity for receptors with pyridine/benzamide pharmacophores (e.g., adenosine A₂A) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for kinase targets?

Methodological Answer:

  • Core modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-chloro position to enhance hydrophobic interactions with kinase ATP pockets .
  • Sulfonyl group tuning: Replace azepane with smaller rings (piperidine) or polar groups (morpholine) to reduce off-target effects .
  • Pyridine substitution: Test 3- or 4-pyridyl isomers to alter hydrogen-bonding patterns with catalytic lysine residues .
    Validation: Pair molecular docking (AutoDock Vina) with enzymatic IC₅₀ assays to correlate structural changes with activity .

Advanced: How should researchers address contradictions in bioactivity data across different assay systems?

Methodological Answer:

  • Assay standardization: Replicate experiments in matched conditions (e.g., ATP concentration in kinase assays) to isolate variables .
  • Off-target profiling: Use proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions .
  • Metabolite analysis: LC-MS/MS can detect degradation products (e.g., hydrolyzed sulfonamide) that may skew results .
    Case Example: Discrepancies in IC₅₀ values between recombinant enzymes and cell-based assays often arise from differential membrane permeability .

Advanced: What strategies mitigate metabolic instability of the sulfonamide group in preclinical studies?

Methodological Answer:

  • Isotopic labeling (²H/¹³C): Track metabolic hotspots via LC-MS to identify vulnerable sites (e.g., N-dealkylation of azepane) .
  • Prodrug design: Mask the sulfonamide as a tert-butyl ester to enhance oral bioavailability, with enzymatic cleavage in vivo .
  • Co-administration with CYP inhibitors: Use 1-aminobenzotriazole (CYP450 inhibitor) in rodent models to prolong half-life .

Advanced: How can in silico models predict this compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

  • Docking simulations (CYP3A4/2D6): Use SwissDock or Glide to predict binding poses and metabolic sites .
  • QSAR models: Train algorithms on datasets of sulfonamide-CYP interactions to forecast clearance rates .
  • Validation: Compare predictions with experimental microsomal stability data (human/rat liver microsomes) .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Methodological Answer:

  • Rodent PK studies: Administer IV/PO doses (1–10 mg/kg) and measure plasma concentrations via LC-MS/MS to calculate AUC, Cmax, and t₁/₂ .
  • Toxicogenomics: RNA-seq of liver/kidney tissues identifies pathways affected by chronic exposure (e.g., oxidative stress markers) .
  • Cardiotoxicity screening: Use human iPSC-derived cardiomyocytes to assess hERG channel inhibition, a common sulfonamide liability .

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